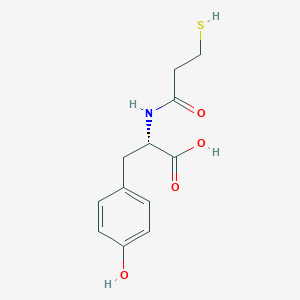
N-(3-Sulfanylpropanoyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Sulfanylpropanoyl)-L-tyrosine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a sulfanyl group attached to a propanoyl chain, which is further linked to the amino acid L-tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 3-mercaptopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the amino group of 3-mercaptopropanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Sulfanylpropanoyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of N-(3-Sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, thereby inhibiting or modulating the activity of the target enzyme. This interaction can affect various biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.
N-(3-Sulfanylpropanoyl)glycine: Another amino acid derivative with a similar structure but different biological activity.
Uniqueness
N-(3-Sulfanylpropanoyl)-L-tyrosine is unique due to its specific combination of the sulfanylpropanoyl group with L-tyrosine. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Propiedades
Número CAS |
72636-16-9 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c14-9-3-1-8(2-4-9)7-10(12(16)17)13-11(15)5-6-18/h1-4,10,14,18H,5-7H2,(H,13,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
HAMZHHYTTXMBKE-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCS)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















